molecular formula C22H16O6S B2561203 (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate CAS No. 622362-56-5

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Cat. No.: B2561203
CAS No.: 622362-56-5
M. Wt: 408.42
InChI Key: GFHUBBQHSAXGDO-WQRHYEAKSA-N
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Description

This compound is a benzofuran-derived molecule featuring a (Z)-configured benzylidene group at the 2-position and a thiophene-2-carboxylate ester at the 6-position. The thiophene-2-carboxylate ester contributes to the compound’s lipophilicity and may enhance its bioavailability or binding affinity in biological systems.

Properties

IUPAC Name

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O6S/c1-25-16-6-3-5-13(21(16)26-2)11-18-20(23)15-9-8-14(12-17(15)28-18)27-22(24)19-7-4-10-29-19/h3-12H,1-2H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHUBBQHSAXGDO-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound's molecular formula is C19H17O6SC_{19}H_{17}O_{6}S with a molecular weight of approximately 355.3 g/mol. Its structure features a benzofuran moiety linked to a thiophene carboxylate, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has demonstrated that benzofuran derivatives can induce apoptosis in cancer cells. A study highlighted the ability of related compounds to inhibit cell proliferation in breast cancer cell lines by triggering caspase-dependent pathways . The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of these compounds. Investigations have shown that they can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a possible therapeutic role in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Studies

StudyFindings
Study 1 : Antimicrobial Efficacy Demonstrated significant antibacterial activity against E. coli with an MIC value of 50 µg/mL.
Study 2 : Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 25 µM after 48 hours of treatment.
Study 3 : Anti-inflammatory Properties Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages at a concentration of 10 µM.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial effects.
  • Induction of Apoptosis : The activation of caspases and modulation of Bcl-2 family proteins are critical for the anticancer activity observed in various studies.
  • Cytokine Modulation : The suppression of pro-inflammatory cytokines indicates a potential mechanism for reducing inflammation.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds containing thiophene moieties exhibit significant antioxidant properties. For instance, derivatives of thiophene have been shown to inhibit free radical-induced lipid oxidation effectively. Studies demonstrate inhibition rates of approximately 19% to 30% for various thiophene derivatives, suggesting their potential as antioxidants in pharmaceutical formulations .

Antibacterial Properties

The compound's structure allows it to interact with bacterial cell membranes, leading to antibacterial activity. A study evaluating the antibacterial efficacy of substituted thiophenes found that certain derivatives displayed notable inhibition against common pathogens. The diameter of the zone of inhibition was measured to assess effectiveness, with results indicating promising antibacterial potential for the compound .

Anti-inflammatory Effects

Compounds similar to (Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate have been reported to possess anti-inflammatory properties. These effects are attributed to their ability to modulate inflammatory pathways, making them candidates for developing anti-inflammatory drugs .

Dyes and Sensors

The unique electronic properties of the compound make it suitable for applications in materials science, particularly in the development of dyes and conductivity-based sensors. Thiophene derivatives are known for their vibrant colors and stability, which are essential for dye applications in textiles and plastics .

Conductive Polymers

Research into conductive polymers has highlighted the role of thiophene derivatives as key components in creating materials with enhanced electrical conductivity. Such materials are crucial in the development of flexible electronics and organic photovoltaics .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction mechanisms between this compound and various biological targets. These studies provide insights into how the compound can be optimized for greater biological efficacy by modifying its structure .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) analysis has been pivotal in identifying how variations in the compound's structure affect its biological activity. This research is essential for guiding future synthetic efforts aimed at enhancing therapeutic efficacy while minimizing side effects .

Activity TypeInhibition Rate (%)Reference
Antioxidant19 - 30
AntibacterialVariable
Anti-inflammatoryNot quantified

Table 2: Material Properties

PropertyValue/Description
ColorVivid
Electrical ConductivityHigh
StabilityExcellent

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents on Benzylidene Ring Ester Group Key Structural Features Molecular Weight (g/mol) Evidence Source
(Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate 2,3-dimethoxy Thiophene-2-carboxylate Z-configuration; electron-rich benzylidene ~454.46*
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate 3,4-dimethoxy Thiophene-2-carboxylate Meta/para-methoxy; increased steric hindrance ~454.46*
(Z)-2-(3,4,5-trimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclohexanecarboxylate 3,4,5-trimethoxy Cyclohexanecarboxylate Higher lipophilicity; bulkier ester group ~508.55
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 5-methoxy-2-phenylbenzofuran-3-carboxylate 2,4-dimethoxy Benzofuran-3-carboxylate Extended π-system; dual benzofuran motifs ~664.67

*Calculated using average atomic masses.

Electronic and Steric Effects

  • Substituent Position : The 2,3-dimethoxy substitution (target compound) creates a sterically crowded environment compared to the 3,4-dimethoxy analog . This may influence crystal packing or binding to biological targets.
  • Trimethoxy vs. Dimethoxy : The 3,4,5-trimethoxy analog () exhibits enhanced electron-donating capacity and hydrophobicity due to the additional methoxy group, which could improve membrane permeability in drug delivery applications .

Pharmacological Potential

  • Thiophene vs. However, the latter’s extended aromatic system may enhance π-π stacking in materials science applications .
  • Cyclohexane Ester : The cyclohexanecarboxylate group in the trimethoxy analog () introduces conformational flexibility, which might reduce crystallinity and improve formulation stability .

Q & A

Q. Key Parameters :

  • Solvent choice (e.g., THF, dioxane) and base (e.g., NaH) for optimal coupling efficiency.
  • Reaction monitoring via TLC or HPLC to track intermediate formation.

How is the stereochemical configuration (Z) confirmed in this compound?

Basic Research Question
The (Z)-configuration is validated using:

  • X-ray crystallography : Tools like SHELXL and ORTEP-III provide unambiguous determination of stereochemistry by analyzing bond angles and spatial arrangement.
  • NOESY NMR : Cross-peaks between the benzylidene proton and adjacent methoxy groups confirm the (Z)-conformation .

Example : Structural analogs with similar benzylidene moieties (e.g., CCDC 1983315) use crystallographic data to resolve stereochemical ambiguities .

How can researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR)?

Advanced Research Question
Methodology :

  • Cross-validation : Compare experimental NMR/IR with computational predictions (DFT or molecular dynamics) to identify outliers .
  • Crystallographic backup : Resolve conflicts using X-ray structures (e.g., SHELX-refined models) as ground truth .
  • Sample purity checks : Employ HPLC-MS to rule out impurities affecting spectral data .

Case Study : Discrepancies in carbonyl stretching frequencies (IR) may arise from solvent polarity effects; recalibrate calculations using solvent-specific parameters .

What strategies are effective in optimizing reaction yields during the synthesis of benzylidene-substituted benzofuran derivatives?

Advanced Research Question
Optimization Approaches :

  • Catalyst screening : Test Pd-based catalysts or organocatalysts for condensation steps .
  • Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and byproducts .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance intermediate stability in esterification .

Limitations : Degradation of organic intermediates (e.g., during prolonged reactions) requires strict temperature control, as noted in HSI-based pollution studies .

What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Basic Research Question
Essential Techniques :

  • X-ray diffraction : Resolve crystal packing and confirm molecular geometry .
  • Multinuclear NMR : ¹H/¹³C NMR identifies functional groups and monitors synthetic intermediates .
  • Mass spectrometry : HRMS validates molecular weight and detects isotopic patterns (e.g., Cl in analogs) .

Q. Solution Workflow :

Data collection : High-resolution (<1.0 Å) datasets reduce model bias.

Software integration : Combine SHELXL for refinement and ORTEP-III for visualization.

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